molecular formula C17H15ClN2OS3 B4153801 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole CAS No. 681006-56-4

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B4153801
CAS No.: 681006-56-4
M. Wt: 395.0 g/mol
InChI Key: AIJOHVMJEJGVQY-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorobenzyl and methoxybenzyl groups attached to the thiadiazole ring through sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-chlorobenzyl chloride and 4-methoxybenzyl chloride with 1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the benzyl chlorides. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both chlorobenzyl and methoxybenzyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS3/c1-21-14-8-6-12(7-9-14)10-22-16-19-20-17(24-16)23-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJOHVMJEJGVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681006-56-4
Record name 4-(((5-((2-CHLOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ME)PHENYL METHYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
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2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
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2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
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2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
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2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole
Reactant of Route 6
2-((2-Chlorobenzyl)thio)-5-((4-methoxybenzyl)thio)-1,3,4-thiadiazole

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